Cas no 118001-69-7 (2-(4-Iodophenyl)imidazo1,2-apyrimidine)

2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound featuring an imidazopyrimidine core substituted with a 4-iodophenyl group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The iodine substituent enhances reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating further functionalization. Its rigid aromatic framework contributes to stability and potential applications in drug discovery, particularly as a scaffold for kinase inhibitors or fluorescent probes. The compound’s well-defined synthetic route and high purity ensure reproducibility in research settings. Its versatility and modularity make it a useful building block for developing bioactive molecules or advanced materials.
2-(4-Iodophenyl)imidazo1,2-apyrimidine structure
118001-69-7 structure
Product name:2-(4-Iodophenyl)imidazo1,2-apyrimidine
CAS No:118001-69-7
MF:C12H8IN3
MW:321.116494178772
CID:2112159
PubChem ID:821109

2-(4-Iodophenyl)imidazo1,2-apyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-iodophenyl)-Imidazo[1,2-a]pyrimidine
    • 2-(4-IODOPHENYL)IMIDAZO[1,2-A]PYRIMIDINE
    • SCHEMBL5305847
    • AQ-776/42801621
    • C12H8IN3
    • BBL021227
    • DA-28156
    • AKOS005144349
    • 118001-69-7
    • STK893933
    • 2-(4-Iodophenyl)imidazo1,2-apyrimidine
    • MDL: MFCD05863435
    • Inchi: InChI=1S/C12H8IN3/c13-10-4-2-9(3-5-10)11-8-16-7-1-6-14-12(16)15-11/h1-8H
    • InChI Key: HWZCCIIPRDAFIN-UHFFFAOYSA-N
    • SMILES: C1=CN2C=C(C3=CC=C(C=C3)I)N=C2N=C1

Computed Properties

  • Exact Mass: 320.97629Da
  • Monoisotopic Mass: 320.97629Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 30.2Ų

2-(4-Iodophenyl)imidazo1,2-apyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
I737445-50mg
2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine
118001-69-7
50mg
$ 115.00 2022-06-04
TRC
I737445-100mg
2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine
118001-69-7
100mg
$ 185.00 2022-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1632475-1g
2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine
118001-69-7 98%
1g
¥17945.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1632475-2g
2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine
118001-69-7 98%
2g
¥19286.00 2024-08-09
TRC
I737445-10mg
2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine
118001-69-7
10mg
$ 50.00 2022-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1632475-5g
2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine
118001-69-7 98%
5g
¥37422.00 2024-08-09

Additional information on 2-(4-Iodophenyl)imidazo1,2-apyrimidine

Recent Advances in the Study of 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine (CAS: 118001-69-7)

2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine (CAS: 118001-69-7) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound belongs to the imidazopyrimidine class, which is known for its diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The presence of the iodine substituent at the para position of the phenyl ring further enhances its utility as a versatile intermediate in organic synthesis and as a potential therapeutic agent.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects against certain kinase enzymes, which are often implicated in cancer progression. The researchers employed a combination of in vitro assays and molecular docking simulations to identify the binding interactions between the compound and the target kinases. Their findings suggest that the iodine atom plays a critical role in stabilizing these interactions, thereby enhancing the compound's inhibitory potency.

In addition to its kinase inhibitory activity, 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine has also been investigated for its potential as an antiviral agent. A recent preprint article on bioRxiv reported that this compound showed promising activity against RNA viruses, including SARS-CoV-2. The study utilized cell-based assays to evaluate the compound's ability to inhibit viral replication, and the results indicated a significant reduction in viral load at non-toxic concentrations. These findings highlight the compound's potential as a lead candidate for the development of broad-spectrum antiviral therapeutics.

The synthetic accessibility of 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine has also been a subject of recent research. A 2022 paper in Organic Letters described a novel, one-pot synthesis method that significantly improves the yield and purity of the compound. This method involves the condensation of 2-aminopyrimidine with 4-iodobenzaldehyde, followed by oxidative cyclization. The authors emphasized the scalability of this approach, which could facilitate the large-scale production of the compound for further pharmacological studies.

Despite these promising developments, challenges remain in the clinical translation of 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine. Pharmacokinetic studies have revealed that the compound exhibits limited oral bioavailability, which could hinder its therapeutic potential. However, recent efforts to develop prodrug derivatives or nanoparticle-based delivery systems have shown promise in addressing this issue. A 2023 study in Molecular Pharmaceutics reported the successful encapsulation of the compound in biodegradable nanoparticles, resulting in improved bioavailability and targeted delivery to tumor tissues in murine models.

In conclusion, 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine (CAS: 118001-69-7) represents a promising scaffold for the development of novel therapeutic agents. Its diverse biological activities, coupled with recent advances in synthetic methodologies and drug delivery systems, underscore its potential in addressing unmet medical needs. Future research should focus on optimizing its pharmacokinetic properties and further elucidating its mechanisms of action to accelerate its transition from the bench to the bedside.

Recommend Articles

Recommended suppliers
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd